![molecular formula C17H15ClO4 B14508234 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-92-1](/img/structure/B14508234.png)
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and reduction of triglyceride levels. This mechanism helps in lowering plasma lipid levels and reducing the risk of atherosclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibrate: The parent compound of fenofibric acid, used to treat hyperlipidemia.
Bezafibrate: Another fibrate drug with similar lipid-lowering effects.
Clofibrate: An older fibrate drug with similar applications but different pharmacokinetic properties.
Uniqueness
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and specific activation of PPARα, leading to more effective lipid regulation compared to other fibrates. Its metabolic stability and favorable pharmacokinetic profile make it a preferred choice in the treatment of hyperlipidemia .
Propriétés
Numéro CAS |
62809-92-1 |
|---|---|
Formule moléculaire |
C17H15ClO4 |
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
2-[3-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-7-5-6-11(10-12)15(19)13-8-3-4-9-14(13)18/h3-10H,1-2H3,(H,20,21) |
Clé InChI |
WAQFYIAWAFFLIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


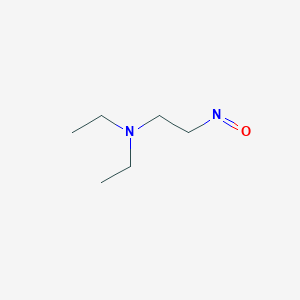
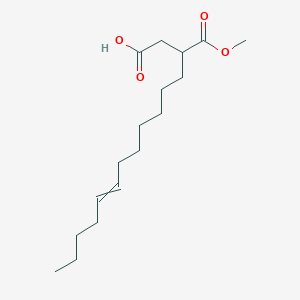
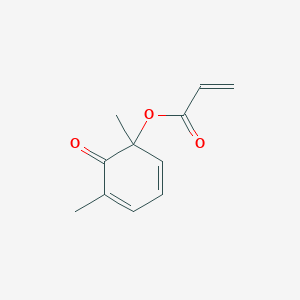


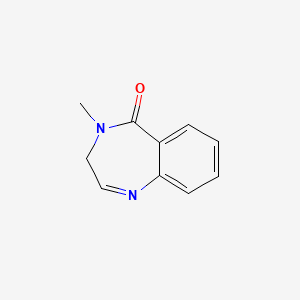
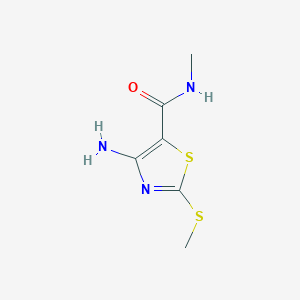
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
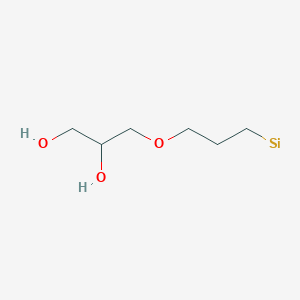

![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
